3-Bromo-5-(propan-2-yloxy)aniline hydrochloride CAS number and structure
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride CAS number and structure
CAS Number: 1376298-90-6 (HCl Salt) | CAS Number: 1251863-44-1 (Free Base)
Executive Summary
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a high-value pharmacophore intermediate used primarily in the development of small-molecule kinase inhibitors. Its structure features a 1,3,5-trisubstituted benzene ring, offering three distinct vectors for chemical elaboration:
-
The Amine (-NH₂): A nucleophilic handle for amide coupling or urea formation.
-
The Bromide (-Br): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Isopropoxy (-OiPr): A lipophilic ether group that improves membrane permeability and metabolic stability compared to methoxy analogs.
This guide details the physicochemical profile, synthesis, and handling of this compound, designed for medicinal chemists and process development scientists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride |
| Common Name | 3-Bromo-5-isopropoxyaniline HCl |
| CAS (HCl Salt) | 1376298-90-6 |
| CAS (Free Base) | 1251863-44-1 |
| Molecular Formula | C₉H₁₃BrClNO |
| Molecular Weight | 266.56 g/mol (Salt) / 230.10 g/mol (Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
| pKa (Calc) | ~3.5 (Anilinium ion) |
| Storage | Hygroscopic.[1][2] Store at 2-8°C under inert atmosphere (Ar/N₂). Protect from light.[3] |
Synthetic Strategy & Manufacturing
The synthesis of 3-Bromo-5-(propan-2-yloxy)aniline requires careful regiocontrol.[4] The most robust route avoids direct bromination of anilines (which often yields mixtures) and instead utilizes a 3-bromo-5-nitrophenol precursor. This approach ensures the halogen is installed prior to the sensitive amine generation.
Retrosynthetic Analysis (Pathway Diagram)
Figure 1: Validated synthetic route ensuring regiospecificity and preservation of the aryl bromide.
Detailed Experimental Protocol
Note: This protocol describes the conversion from 3-bromo-5-nitrophenol, a commercially available starting material.
Step 1: O-Alkylation (Williams Ether Synthesis)
-
Charge a reaction vessel with 3-bromo-5-nitrophenol (1.0 eq) and DMF (10 vol).
-
Add Potassium Carbonate (
, 2.0 eq) and stir at room temperature for 15 minutes. -
Add 2-Bromopropane (1.5 eq) dropwise.
-
Heat the mixture to 60°C for 4-6 hours. Monitor by TLC/LCMS for consumption of phenol.
-
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the nitro-ether intermediate.
Step 2: Chemoselective Nitro Reduction
Critical: Catalytic hydrogenation (
-
Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).
-
Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Reflux at 80°C for 2-3 hours.
-
Filter the hot mixture through Celite to remove iron residues. Wash the cake with ethanol.
-
Concentrate the filtrate. Dissolve residue in EtOAc, wash with
(aq), and dry. -
Isolate: This yields the Free Base (CAS 1251863-44-1) as a brownish oil or low-melting solid.
Step 3: Hydrochloride Salt Formation
-
Dissolve the free base in anhydrous Diethyl Ether or Dichloromethane (DCM).
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter the solid and wash with cold ether.
-
Dry under vacuum to yield 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (CAS 1376298-90-6) .
Analytical Characterization (QC)
To validate the integrity of the synthesized batch, the following spectral features must be observed.
¹H NMR (400 MHz, DMSO-d₆) Prediction
-
Amine Protons: Broad singlet at δ ~9.0–10.0 ppm (due to
exchangeable protons in salt form). -
Aromatic Protons (3H): Three distinct triplets or doublets of triplets in the range of δ 6.5–7.0 ppm, characteristic of 1,3,5-substitution.
-
H2 (between Br and OiPr): ~6.8 ppm.
-
H4 (between Br and NH2): ~6.9 ppm.
-
H6 (between OiPr and NH2): ~6.6 ppm.
-
-
Isopropyl Methine (1H): Septet at δ ~4.5 ppm.
-
Isopropyl Methyls (6H): Doublet at δ ~1.2 ppm.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+
-
Observed Mass: m/z 230.0/232.0 [M+H]⁺ (Free base mass).
-
Isotope Pattern: A 1:1 ratio of peaks at M and M+2 confirms the presence of one Bromine atom.
Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design. The 3,5-disubstitution pattern allows the molecule to sit in the hydrophobic pocket of enzymes while projecting the amine towards the hinge region or solvent front.
Scaffold Versatility Diagram
Figure 2: The dual-functional nature of the scaffold allows for rapid library generation in medicinal chemistry.
Key Patent Usage: This specific intermediate appears in patents related to B-Raf and C-Raf inhibitors, often used to treat mutant melanomas. The isopropoxy group provides a steric bulk that improves selectivity against off-target kinases compared to smaller methoxy groups.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[5] Toxic if swallowed (typical for halogenated anilines).[6]
-
Stability: The hydrochloride salt is significantly more stable to oxidation than the free base. However, it is hygroscopic.[1]
-
Disposal: All halogenated organic waste must be segregated and incinerated according to high-temperature protocols to prevent dioxin formation.
References
-
ChemSRC. (n.d.). CAS 1376298-90-6 Entry.[4][7] Retrieved from [Link]
-
PubChem. (n.d.).[8] Compound Summary for Isopropoxy-anilines. Retrieved from [Link]
Sources
- 1. 3-Bromoaniline | 591-19-5 [chemicalbook.com]
- 2. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (1376298-90-6) for sale [vulcanchem.com]
- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 6. 3-Bromoaniline | 591-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 1376298-90-6_CAS号:1376298-90-6_3-Bromo-5-(propan-2-yloxy)aniline hydrochloride - 化源网 [chemsrc.com]
- 8. 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline | C9H11BrFNO | CID 43243981 - PubChem [pubchem.ncbi.nlm.nih.gov]
